Cas no 1661859-75-1 (3-Iodo-2,5-dimethylimidazo1,2-apyridine)

3-Iodo-2,5-dimethylimidazo[1,2-a]pyridine is a heterocyclic compound featuring an imidazopyridine core substituted with iodine and methyl groups at the 3-, 2-, and 5-positions, respectively. This structure imparts versatility in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura or Sonogashira couplings, where the iodine serves as a reactive handle for further functionalization. The methyl groups enhance stability and influence electronic properties, making it useful in pharmaceutical and materials science research. Its well-defined reactivity profile and compatibility with diverse reaction conditions make it a valuable intermediate for constructing complex molecular architectures. High purity and consistent performance ensure reliability in demanding applications.
3-Iodo-2,5-dimethylimidazo1,2-apyridine structure
1661859-75-1 structure
Product Name:3-Iodo-2,5-dimethylimidazo1,2-apyridine
CAS No:1661859-75-1
MF:C9H9IN2
MW:272.085633993149
MDL:MFCD32696149
CID:4781817
Update Time:2025-06-08

3-Iodo-2,5-dimethylimidazo1,2-apyridine Chemical and Physical Properties

Names and Identifiers

    • Cc1nc2cccc(C)n2c1I
    • 3-Iodo-2,5-dimethylimidazo[1,2-a]pyridine
    • 3-Iodo-2,5-dimethyl-imidazo[1,2-a]pyridine
    • 3-Iodo-2,5-dimethylimidazo1,2-apyridine
    • MDL: MFCD32696149
    • Inchi: 1S/C9H9IN2/c1-6-4-3-5-8-11-7(2)9(10)12(6)8/h3-5H,1-2H3
    • InChI Key: NHBBLYJYXTWGME-UHFFFAOYSA-N
    • SMILES: IC1=C(C)N=C2C=CC=C(C)N21

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 174
  • XLogP3: 3.2
  • Topological Polar Surface Area: 17.3

3-Iodo-2,5-dimethylimidazo1,2-apyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
I204350-250mg
3-Iodo-2,5-dimethylimidazo[1,2-a]pyridine
1661859-75-1
250mg
$ 975.00 2022-06-04
TRC
I204350-500mg
3-Iodo-2,5-dimethylimidazo[1,2-a]pyridine
1661859-75-1
500mg
$ 1625.00 2022-06-04
Matrix Scientific
222848-1g
3-Iodo-2,5-dimethylimidazo[1,2-a]pyridine, 95% min
1661859-75-1 95%
1g
$1050.00 2023-09-06
Matrix Scientific
222848-5g
3-Iodo-2,5-dimethylimidazo[1,2-a]pyridine, 95% min
1661859-75-1 95%
5g
$3150.00 2023-09-06

Additional information on 3-Iodo-2,5-dimethylimidazo1,2-apyridine

Recent Advances in the Study of 3-Iodo-2,5-dimethylimidazo[1,2-a]pyridine (CAS: 1661859-75-1)

The compound 3-Iodo-2,5-dimethylimidazo[1,2-a]pyridine (CAS: 1661859-75-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This heterocyclic compound, characterized by its unique imidazopyridine scaffold, has been explored for its pharmacological properties, particularly in the context of kinase inhibition and anticancer activity. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, shedding light on its mechanism of action and therapeutic potential.

One of the key advancements in the study of 3-Iodo-2,5-dimethylimidazo[1,2-a]pyridine is its role as a versatile intermediate in the synthesis of more complex bioactive molecules. Researchers have successfully utilized this compound in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to generate diverse libraries of derivatives. These derivatives have been screened against various biological targets, revealing promising activity against cancer cell lines and inflammatory pathways. The compound's ability to modulate specific protein kinases has positioned it as a valuable tool for probing kinase-related signaling pathways.

In a recent study published in the Journal of Medicinal Chemistry, a team of researchers investigated the anticancer properties of 3-Iodo-2,5-dimethylimidazo[1,2-a]pyridine derivatives. The study demonstrated that certain analogs exhibited potent inhibitory effects on the proliferation of breast and lung cancer cells, with IC50 values in the low micromolar range. Mechanistic studies revealed that these compounds induce apoptosis via the mitochondrial pathway and inhibit key oncogenic kinases, such as EGFR and Aurora kinases. These findings highlight the compound's potential as a lead structure for the development of novel anticancer agents.

Another area of interest is the compound's application in the design of radiopharmaceuticals. The iodine atom in 3-Iodo-2,5-dimethylimidazo[1,2-a]pyridine provides a convenient handle for radiolabeling, enabling its use in positron emission tomography (PET) imaging. Preliminary studies have shown that radiolabeled versions of this compound can selectively accumulate in tumor tissues, making it a promising candidate for diagnostic and theranostic applications. Further optimization of its pharmacokinetic properties is underway to enhance its bioavailability and target specificity.

Despite these promising developments, challenges remain in the clinical translation of 3-Iodo-2,5-dimethylimidazo[1,2-a]pyridine-based therapeutics. Issues such as metabolic stability, toxicity profiles, and formulation optimization need to be addressed through rigorous preclinical studies. Collaborative efforts between academic researchers and pharmaceutical companies are essential to overcome these hurdles and advance the compound into clinical trials.

In conclusion, 3-Iodo-2,5-dimethylimidazo[1,2-a]pyridine (CAS: 1661859-75-1) represents a promising scaffold in medicinal chemistry, with demonstrated potential in oncology and diagnostic imaging. Continued research into its derivatives and mechanisms of action will likely yield new insights and therapeutic opportunities. The compound's versatility and bioactive properties underscore its value as a focal point for future drug discovery endeavors.

Recommended suppliers
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd